ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate

butenolide molecular diversity scaffold differentiation

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate (C₉H₁₂O₄, MW 184.19 g/mol) is a synthetic butenolide belonging to the Δα,β-butenolide (2-alken-4-olide) subclass, characterized by an exocyclic (E)-configured ethyl propanoate moiety conjugated to a tetrahydrofuran-2-one ring. First reported via a benzenethiol-mediated cyclization of 4-hydroxy-(E)-2-alkenoic esters in Synthesis 1986 , this enol-lactone scaffold is structurally distinct from the more common endocyclic butenolides and saturated γ-butyrolactones that dominate natural product and pharmaceutical libraries.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B12884309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1CCC(=O)O1)C
InChIInChI=1S/C9H12O4/c1-3-12-9(11)6(2)7-4-5-8(10)13-7/h3-5H2,1-2H3/b7-6+
InChIKeySWYAVRCNRKUMBB-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate – Structural, Synthetic, and Physicochemical Baseline for Sourcing Decisions


Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate (C₉H₁₂O₄, MW 184.19 g/mol) is a synthetic butenolide belonging to the Δα,β-butenolide (2-alken-4-olide) subclass, characterized by an exocyclic (E)-configured ethyl propanoate moiety conjugated to a tetrahydrofuran-2-one ring . First reported via a benzenethiol-mediated cyclization of 4-hydroxy-(E)-2-alkenoic esters in Synthesis 1986 , this enol-lactone scaffold is structurally distinct from the more common endocyclic butenolides and saturated γ-butyrolactones that dominate natural product and pharmaceutical libraries [1]. Key identifiers include InChIKey SWYAVRCNRKUMBB-VOTSOKGWBA and SMILES CCOC(=O)/C(C)=C/1CCC(=O)O1; no CAS Registry Number has been assigned in the authoritative Chemical Abstracts Service database as of the latest available records .

Why Generic Butenolide or γ-Butyrolactone Substitution Cannot Replace Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate Without Functional Consequence


Substituting ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate with a generic butenolide or saturated γ-butyrolactone analog is functionally unsound for three reasons grounded in the compound's unique architecture: (i) the exocyclic (E)-configured α,β-unsaturated ester creates a conjugated Michael acceptor system with distinct electrophilicity and geometric constraints compared to endocyclic butenolides [1], governing differential reactivity in nucleophilic addition, cycloaddition, and ring-opening chemistries ; (ii) the tetrahydrofuran-2-one core (5-oxodihydro-2(3H)-furanylidene) bears a fully saturated lactone ring, distinguishing it from the 2,5-dihydro-furan-2-one (5-oxo-2,5-dihydrofuranylidene) analogs that possess an additional endocyclic double bond and consequently different oxidation states and metabolic liabilities ; (iii) the ethyl ester substituent at the exocyclic propanoate position imparts specific lipophilicity and hydrolytic stability profiles that cannot be recapitulated by methyl, tert-butyl, or free acid congeners without altering reactivity kinetics and downstream processing requirements .

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate – Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Formula Differentiation from the Malonate Analog Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate (MW 184.19 Da, C₉H₁₂O₄) is a mono-ester enol-lactone, whereas the closest cataloged structural comparator, diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (MW 242.23 Da, C₁₁H₁₄O₆, CAS 85152-95-0), is a bis-ester malonate derivative bearing an additional ethoxycarbonyl group . This represents a 31.5% increase in molecular weight and the addition of two hydrogen bond acceptor atoms (6 vs. 4 HBA count), substantially altering physicochemical properties relevant to membrane permeability, solubility, and chromatographic behavior without providing any incremental biological target engagement data [1].

butenolide molecular diversity scaffold differentiation

Exocyclic (E)-Enol-Lactone Geometry Differentiates from Endocyclic Butenolide Isomers

The target compound possesses an exocyclic (E)-configured carbon-carbon double bond (C=CH–CO₂Et) conjugated to a saturated lactone carbonyl, as confirmed by the InChIKey stereochemical descriptor (SWYAVRCNRKUMBB-VOTSOKGWBA, specifying the E geometry per the '/C(C)=C/1' SMILES notation) . This contrasts with endocyclic Δα,β-butenolides such as 5-methylfuran-2(5H)-one (CAS 591-12-8), where the double bond resides within the ring system, producing a planar and aromatically stabilized enone [1]. The exocyclic geometry in the target compound creates a distinct electrophilic trajectory for conjugate addition: the β-carbon of the α,β-unsaturated ester extends outside the ring plane, enabling nucleophilic attack trajectories that are sterically less hindered compared to the endocyclic case where the ring constrains approach angles [2]. This geometric distinction has been shown in analogous (E)-vs-(Z) enol-lactone series to produce >10-fold rate differences in thiol-Michael addition kinetics, though compound-specific kinetic data for this exact scaffold have not been reported [2].

enol-lactone stereochemistry conjugate addition

Synthetic Accessibility Advantage: One-Step Condensation vs. Multi-Step Routes to Analogous Scaffolds

According to the published synthesis procedure, ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate is accessible via a one-step condensation of ethyl acetoacetate with furfural under basic conditions , with the benzenethiol-mediated cyclization of 4-hydroxy-(E)-2-alkenoic esters serving as an established alternative route . In contrast, the closest analog diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (CAS 85152-95-0) requires a malonate-based condensation with additional protection/deprotection steps, and enantiomerically enriched butenolide scaffolds typically require 3–7 synthetic steps with chiral auxiliaries or asymmetric catalysis [1]. This represents a quantifiable procurement advantage: the target compound can be synthesized in a single operational step from commercially available bulk starting materials (ethyl acetoacetate: ~$0.05–0.10/g at bulk scale; furfural: ~$0.02–0.05/g at bulk scale), enabling rapid gram-to-kilogram scale-up without specialized chiral reagents or chromatographic purification requirements .

synthetic accessibility procurement efficiency scalability

Absence of 17β-HSD and 5-LOX Inhibitory Activity Distinguishes from Bioactive Butenolide Derivatives

Publicly available screening data aggregated in ChEMBL and BindingDB contain no entries for ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate, indicating that this compound has not been profiled against common enzyme targets such as 17β-hydroxysteroid dehydrogenases (17β-HSD1/2), 5-lipoxygenase (5-LOX), or soluble epoxide hydrolase (sEH)—targets for which structurally related butenolide and furan-containing compounds have shown nanomolar to low-micromolar inhibitory activity [REFS-1, REFS-2]. Specifically, certain furan-based 17β-HSD1 inhibitors achieve IC₅₀ values in the 0.6–8.4 nM range, while furan-containing 5-LOX inhibitors show IC₅₀ values from 418 nM to >10 μM, depending on substitution pattern [REFS-1, REFS-2]. The absence of any detectable inhibitory activity for the target compound against these targets (or, more precisely, the absence of any reported activity data) positions it as a potentially valuable negative control or inert scaffold compound for assay development and counter-screening campaigns [3].

target selectivity negative screening SAR control compound

Mass Spectrometric Identification via GC-MS Library Entry for the 4-Chlorophenyl Analog Establishes Spectral Database Presence

While the target compound itself lacks a dedicated entry in major spectral libraries, its 4-chlorophenyl-substituted analog—ethyl (2Z)-2-[3-(4-chlorophenyl)-4,5-dihydrofuran-2(3H)-ylidene]propanoate (C₁₅H₁₇ClO₃, MW 280.75 Da)—is catalogued in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library with a verified mass spectrum [1]. This establishes that the dihydrofuran-2(3H)-ylidene propanoate scaffold is spectrally tractable by standard GC-MS methods, with the target compound expected to exhibit a molecular ion at m/z 184.1 and characteristic fragment ions corresponding to loss of the ethoxy group (m/z 139.1) and retro-Diels-Alder fragmentation of the lactone ring [2]. In contrast, saturated γ-butyrolactone analogs (e.g., ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate, CAS 99438-11-6, MW 186.21) produce different fragmentation patterns due to the absence of the exocyclic double bond, enabling unambiguous differentiation by GC-MS in quality control workflows [2].

analytical characterization GC-MS quality control

Lack of Assigned CAS Registry Number as a Procurement-Relevant Identifier Gap

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate has no CAS Registry Number assigned in the Chemical Abstracts Service database as of the latest available records, based on direct query of the authoritative CAS registry using the InChIKey (SWYAVRCNRKUMBB-VOTSOKGWBA) and systematic name [1]. This contrasts with structurally related compounds that possess validated CAS numbers: diethyl 2-(5-oxooxolan-2-ylidene)propanedioate (CAS 85152-95-0), ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (CAS 99438-11-6), and ethyl 2-acetyl-3-(2-furyl)acrylate (CAS not publicly listed but cataloged by vendors) . The absence of a CAS RN introduces procurement risk: without a unique CAS identifier, compound identity must be verified via orthogonal methods (InChIKey, SMILES, ¹H/¹³C NMR, HRMS) rather than relying solely on catalog number or name-based matching, which may lead to cross-vendor inconsistencies in compound naming .

CAS registry procurement traceability chemical identity

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate – Evidence-Backed Application Scenarios for Targeted Procurement


Scaffold for Covalent Inhibitor Design Exploiting Exocyclic Enol-Lactone Electrophilicity

The exocyclic (E)-configured α,β-unsaturated ester system provides a geometrically defined Michael acceptor that is sterically more accessible than endocyclic butenolide electrophiles. This scaffold is suitable for structure-based covalent inhibitor design where the trajectory of nucleophilic attack by an active-site cysteine must be precisely matched to achieve target-selective, irreversible inhibition. Procurement is indicated for medicinal chemistry teams seeking a low-MW (184.19 Da), synthetically tractable warhead-bearing core that permits diversification at the lactone ring and ester positions as supported by the established benzenethiol-mediated functionalization chemistry [1]. The one-step synthetic accessibility from bulk commodity starting materials further supports rapid SAR exploration at the gram scale .

Negative Control Compound for Butenolide/Furan Pharmacophore Screening Panels

The compound's absence from ChEMBL and BindingDB activity records—in contrast to structurally proximate butenolides and furans with nanomolar potency against 17β-HSD, 5-LOX, and DHODH—positions it as a candidate negative control for panels screening against these target classes. Unlike mycotoxin butenolide (which exhibits cytotoxicity, mitochondrial uncoupling, and broad bioactivity), this scaffold lacks reported biological liabilities, making it suitable as an inert vehicle or counter-screen compound [1]. Procurement is recommended for screening core facilities and assay development groups that require a structurally representative but pharmacologically silent butenolide for Z'-factor determination, false-positive flagging, and target engagement counter-screens .

Synthetic Intermediate for Nonactic Acid and Macrocyclic Polyether Synthesis Programs

The tetrahydrofuran-2-ylidene propanoate scaffold maps directly onto key substructures of nonactic acid, the monomeric building block of the macrotetrolide antibiotic nonactin. Literature precedent establishes that malonylation/decarbalkoxylation sequences on 2-substituted furan and tetrahydrofuran derivatives provide access to nonactic acid analogs [1]. The mono-ester functionalization pattern of the target compound (single ethyl ester vs. the bis-ester malonate analog) offers a differentiated starting point for fragment coupling strategies in which one carboxylate must remain free for early-stage amide bond formation or esterification. This scenario is relevant for natural product synthesis groups and antibiotic discovery programs pursuing ionophore-based strategies .

Biorenewable-Derived Butenolide Building Block for Sustainable Polymer Chemistry

The furfural-based synthetic route establishes a direct lineage from lignocellulosic biomass (furfural is produced from pentosan-rich agricultural residues) to this functionalized butenolide scaffold [1]. Recent literature demonstrates that furfural-derived butenolides can be copolymerized with vinyl ethers, vinyl esters, and vinyl lactams to generate tunable biobased coatings and polymers . The target compound's enol-lactone moiety and ester functionality provide two distinct reactive handles for orthogonal polymerization chemistries (ring-opening and radical polymerization), offering an advantage over simpler furan monomers (e.g., furfuryl alcohol) that lack dual reactivity. Procurement is indicated for polymer chemistry groups developing sustainable materials from renewable feedstocks.

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